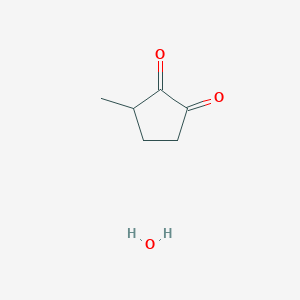

3-Methylcyclopentane-1,2-dione hydrate

Descripción

Significance of Cyclic α-Diketones in Contemporary Chemical Sciences

Cyclic α-diketones, also known as 1,2-dicarbonyl compounds, are characterized by two carbonyl groups on adjacent carbon atoms within a ring system. This structural motif is a cornerstone in organic chemistry, contributing to the synthesis of complex molecules and the understanding of fundamental reaction mechanisms. Their importance stems from several key features:

Reactivity: The proximity of the two carbonyl groups influences their electrophilicity and makes the α-protons acidic, leading to a rich and diverse reactivity profile. They can participate in a variety of reactions, including condensations, rearrangements, and redox reactions. uwaterloo.ca

Building Blocks in Synthesis: Cyclic α-diketones are versatile precursors in the synthesis of more complex molecules, including natural products and pharmaceuticals. nist.govthermofisher.comdoe.gov Their ability to undergo various transformations allows for the construction of intricate molecular architectures. For instance, they are used in the synthesis of heterocyclic compounds like quinoline (B57606) derivatives. nist.gov

Keto-Enol Tautomerism: A crucial aspect of α-diketone chemistry is their existence in equilibrium with their enol tautomers. chemicalbook.comfishersci.ca In the case of 3-methylcyclopentane-1,2-dione (B147288), it predominantly exists as its more stable enol tautomer, 2-hydroxy-3-methyl-2-cyclopenten-1-one. chemicalbook.comwikipedia.org This tautomerism is fundamental to its reactivity and applications. chemicalbook.comfishersci.ca These enol forms, often referred to as diosphenols, exhibit reactivity similar to phenols. nih.gov

Coordination Chemistry: The oxygen atoms of the dicarbonyl unit can act as ligands, forming stable complexes with metal ions. This property is exploited in catalysis and materials science.

The strain in smaller cyclic ketones can also enhance their reactivity compared to their acyclic counterparts. thomassci.com This combination of factors makes cyclic α-diketones a focal point of research with wide-ranging implications in synthetic and medicinal chemistry.

Overview of Key Research Avenues for 3-Methylcyclopentane-1,2-dione and its Hydrate (B1144303)

Research into 3-methylcyclopentane-1,2-dione and its hydrate has branched into several key areas, driven by its distinct chemical properties and natural occurrence.

One of the most prominent applications is in the flavor and fragrance industry . The compound, often referred to by its trivial names cyclotene (B1209433) or maple lactone, possesses a characteristic sweet, caramel, and maple-like aroma. chemicalbook.comwikipedia.org It is found naturally in various foods that have undergone heat treatment, such as coffee and maple syrup. chemicalbook.commdpi.comhw.ac.uk Consequently, it is widely used as a flavoring agent. chemicalbook.com

In the realm of organic synthesis , 3-methylcyclopentane-1,2-dione, primarily as its enol tautomer (diosphenol), serves as a versatile building block . Its unique reactivity has been harnessed in the total synthesis of complex natural products. A notable example is the enantioselective synthesis of (–)-terpestacin, a compound with anti-HIV and anti-cancer activities, where 3-methyl-1,2-cyclopentanedione was a key starting material. nih.govnist.gov

Furthermore, the study of its keto-enol tautomerism is a significant research focus. Understanding the factors that influence the equilibrium between the diketo and enol forms is crucial for controlling its reactivity in synthetic applications. uwaterloo.cachemicalbook.comfishersci.ca Quantum chemical calculations have confirmed that the enol form, specifically 2-hydroxy-3-methyl-2-cyclopenten-1-one, is significantly more stable than the diketo tautomer. wikipedia.org

The hydrated form of the compound, 3-methylcyclopentane-1,2-dione hydrate, represents another important research avenue. While the anhydrous form is well-studied, the precise structure and properties of the hydrate are of interest for understanding its stability, solubility, and behavior in aqueous environments.

Theoretical and Experimental Foundations in the Study of Dione (B5365651) Hydrates

The investigation of dione hydrates like this compound relies on a combination of theoretical and experimental techniques to elucidate their structure, stability, and reactivity.

Theoretical Foundations:

Computational chemistry provides invaluable insights into the nature of dione hydrates. Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to:

Predict Molecular Geometry: Determine the three-dimensional arrangement of atoms in both the anhydrous and hydrated forms, including the position of water molecules in the hydrate's crystal lattice.

Analyze Tautomeric Equilibria: Calculate the relative energies of the keto and enol tautomers to predict their populations at equilibrium. For 3-methylcyclopentane-1,2-dione, theoretical studies confirm the predominance of the enol form. wikipedia.org

Investigate Hydration Thermodynamics: Model the interaction between the dione and water molecules to understand the energetic favorability of hydrate formation. This involves calculating the free energy of hydration. researchgate.net

Simulate Spectroscopic Properties: Predict spectroscopic data (e.g., NMR, IR spectra) to aid in the interpretation of experimental results.

Experimental Foundations:

A variety of experimental methods are utilized to characterize dione hydrates:

X-ray Crystallography: This is the definitive technique for determining the solid-state structure of crystalline hydrates. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice, including the hydrogen bonding network involving the water molecules. mdpi.com The structure of the enol tautomer, 2-hydroxy-3-methyl-2-cyclopenten-1-one, has been confirmed by X-ray crystallography. wikipedia.org

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the molecular structure in solution and can provide evidence for the presence of different tautomers. Predicted NMR spectra for 3-methyl-1,2-cyclopentanedione in D₂O are available in databases. hmdb.ca

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, and changes in the carbonyl stretching frequencies can indicate hydration and hydrogen bonding.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the hydrate and to determine the temperature at which dehydration occurs.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-methylcyclopentane-1,2-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2.H2O/c1-4-2-3-5(7)6(4)8;/h4H,2-3H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLRTLHIDXJSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635187 | |

| Record name | 3-Methylcyclopentane-1,2-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396995-49-5 | |

| Record name | 3-Methylcyclopentane-1,2-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Conformational Analysis of 3 Methylcyclopentane 1,2 Dione and Its Hydrate

Fourier-Transform Microwave (FTMW) Spectroscopy Investigations

Fourier-transform microwave (FTMW) spectroscopy, a high-resolution technique, has been instrumental in the detailed investigation of 3-methylcyclopentane-1,2-dione (B147288) (MCPD) and its monohydrate. This method, combined with quantum chemical calculations, has enabled a precise characterization of these molecules in the isolated, gas-phase environment of a supersonic jet expansion. aip.orgresearchgate.net

Precise Determination of Gas-Phase Molecular Structures of 3-Methylcyclopentane-1,2-dione and its Monohydrate

The molecular structures of 3-methylcyclopentane-1,2-dione and its monohydrate have been determined with high precision using FTMW spectroscopy. aip.org For the anhydrous molecule, the dominant conformer in the gas phase is the α-ketoenol tautomer, specifically the 3-methylcyclopent-2-en-2-ol-1-one form. aip.org This structure is stabilized by an intramolecular hydrogen bond. aip.org Computational studies identified three primary plausible tautomers for MCPD, with the α-ketoenol form being the most stable. aip.orgresearchgate.net

Upon hydration, the MCPD–H₂O complex is formed. The gas-phase structure of this monohydrate has also been successfully determined. aip.orgresearchgate.net Spectroscopic evidence indicates that the formation of the complex leads to a weakening of the intramolecular hydrogen bond within the MCPD molecule, accompanied by the formation of new, intermolecular hydrogen bonds with the water molecule. aip.org The docked structure of the monohydrate within a protein active site was found to closely resemble the experimentally derived gas-phase structure. aip.org

Analysis of Rotational Spectra and Derived Spectroscopic Parameters

The rotational spectra of both 3-methylcyclopentane-1,2-dione and its monohydrate were recorded and analyzed to yield precise spectroscopic parameters. For the anhydrous MCPD, which is a highly asymmetric top molecule, both a- and b-type transitions were identified in the broadband spectrum. aip.org The analysis of these spectral lines provided a refined set of rotational constants. aip.org The planar moment of inertia, calculated from the rotational constants, confirmed that isotopic substitution occurs within the ab-inertial plane of the molecule. aip.org

The following table summarizes the experimentally determined spectroscopic parameters for the most abundant conformer of 3-methylcyclopentane-1,2-dione.

| Parameter | Value |

|---|---|

| A (MHz) | 3145.789(25) |

| B (MHz) | 2011.543(21) |

| C (MHz) | 1389.123(15) |

| μa (D) | 2.1 |

| μb (D) | 3.4 |

For the MCPD–H₂O complex, the rotational spectrum also revealed distinct transitions that were analyzed to determine its spectroscopic constants. researchgate.net

Elucidation of Conformational Landscapes and Preferred Geometries

Quantum chemical calculations were employed to explore the conformational landscape of 3-methylcyclopentane-1,2-dione. aip.org These calculations revealed several plausible tautomers, including keto-enol and diketo forms. aip.org The most stable conformers are of the keto-enol structure, featuring a planar five-membered ring with local Cₛ symmetry. aip.org Conformer I, the global energy minimum, and Conformer II, another stable form, are primarily stabilized by intramolecular hydrogen bonds and differ in the relative positions of their O-H and C=O groups. aip.org Higher energy conformers include twisted diketo forms. aip.org

The study of the monohydrate identified five plausible isomers for the MCPD–H₂O complex, with their relative energies determined computationally. researchgate.net The experimental investigation successfully identified the most stable of these hydrated structures in the supersonic jet. aip.orgresearchgate.net

Studies on Internal Rotation Dynamics of the Methyl Group and Torsional Symmetries

The high-resolution FTMW spectra of both 3-methylcyclopentane-1,2-dione and its monohydrate exhibit fine splittings in the rotational transitions. aip.orgresearchgate.net These splittings are a result of the internal rotation of the methyl group, which leads to torsional symmetry species labeled A and E. aip.orgresearchgate.net The analysis of these splittings allows for the determination of the barrier to internal rotation of the methyl group. aip.org The program XIAM, which utilizes the combined axis method (CAM), was used to interpret the rotational spectrum including the effects of methyl internal rotation. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Tautomeric Profiling

Identification and Quantification of Diketo–Ketoenol Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the tautomeric equilibria of dicarbonyl compounds in solution. For 3-methylcyclopentane-1,2-dione, NMR studies have been crucial in identifying the dominant tautomeric form. aip.org It has been established that in solution, the molecule exists predominantly as the enol tautomer, 2-hydroxy-3-methyl-2-cyclopenten-1-one. sigmaaldrich.com This is in contrast to its hydrated form, which can readily exist as the diketone in solution. sigmaaldrich.com

The preference for the enol form in many dicarbonyl systems is influenced by factors such as intramolecular hydrogen bonding and conjugation, which stabilize the enol tautomer. researchgate.net In the case of cyclopentane-1,2-diones, they are known to be almost completely enolized. cdnsciencepub.com The solvent can also play a significant role in the position of the tautomeric equilibrium. sciprofiles.com While detailed quantification of the diketo-ketoenol equilibrium for 3-methylcyclopentane-1,2-dione hydrate (B1144303) across various solvents from a singular peer-reviewed study is not available, the principles of NMR analysis of tautomerism are well-established. By integrating the signals corresponding to the different tautomeric forms in the ¹H or ¹³C NMR spectra, the equilibrium constant (Keq) can be determined. researchgate.net

A ¹H NMR spectrum of 3-methylcyclopentane-1,2-dione in CDCl₃ shows characteristic signals for the enol form. aip.org

| Assignment | Shift (ppm) |

|---|---|

| OH | 6.69 |

| CH₂ | 2.43 |

| CH₃ | 2.019 |

Characterization of Dominant Tautomeric Forms (e.g., 3-methylcyclopent-2-en-2-ol-1-one)

In solution and under certain conditions, 3-methylcyclopentane-1,2-dione exists in equilibrium with its more stable enol tautomer, 3-methylcyclopent-2-en-2-ol-1-one, also known as cyclotene (B1209433) or corylone. hmdb.cafoodb.ca This keto-enol tautomerism involves the migration of a proton and the rearrangement of bonding electrons. The characterization and quantification of these distinct forms are critical for understanding the compound's reactivity and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for investigating such tautomeric equilibria. encyclopedia.pub As NMR is a relatively "slow" analytical method, the appearance of the resulting spectrum depends on the rate of interconversion between the keto and enol forms. encyclopedia.pub If the exchange is slow on the NMR timescale, separate and distinct signals will be observed for each tautomer. encyclopedia.pub If the exchange is rapid, an averaged spectrum is observed, with chemical shifts representing a weighted average of the two forms.

Key distinguishing features in the NMR spectra would include:

¹H NMR: The enol form (3-methylcyclopent-2-en-2-ol-1-one) would exhibit a characteristic signal for the enolic hydroxyl (-OH) proton, which is absent in the diketone form. Furthermore, the protons on the carbon-carbon double bond (vinylic protons) in the enol would have chemical shifts in a different region compared to the aliphatic protons in the saturated ring of the keto form.

¹³C NMR: The enol form is characterized by signals corresponding to sp²-hybridized carbons of the C=C double bond, one of which is an enolic carbon bonded to the hydroxyl group. The keto form, by contrast, would show two distinct signals for the sp²-hybridized carbonyl (C=O) carbons.

The following table outlines the expected NMR spectral features that differentiate the keto and enol tautomers.

Table 1: Expected Differentiating NMR Signals for Tautomers

| Tautomer | Form | Key ¹H NMR Signals (Expected) | Key ¹³C NMR Signals (Expected) |

|---|---|---|---|

| 3-Methylcyclopentane-1,2-dione | Keto | Aliphatic protons (CH, CH₂) adjacent to carbonyls. | Two distinct carbonyl (C=O) signals (>190 ppm). |

Vibrational Spectroscopy (Infrared and Raman) in Structural Investigations

For the structural investigation of 3-methylcyclopentane-1,2-dione and its tautomers, these techniques are invaluable:

Distinguishing Tautomers: The most significant application is in identifying the dominant form (keto or enol). The diketone form would be characterized by strong absorption bands corresponding to the stretching vibrations of its two carbonyl (C=O) groups. The enol form, conversely, would show a characteristic broad absorption band for the O-H stretch of the hydroxyl group and a band for the C=C double bond stretch, in addition to the remaining C=O stretch. encyclopedia.pub

Conformational Analysis: Subtle shifts in vibrational frequencies can provide information about the conformation of the cyclopentane (B165970) ring and the orientation of the methyl group. nih.gov

Hydration State: In the case of 3-methylcyclopentane-1,2-dione hydrate, IR spectroscopy can confirm the presence of water molecules through their characteristic broad O-H stretching and H-O-H bending vibrations.

The table below summarizes the key expected vibrational modes for the functional groups present in both the dione (B5365651) and its enol tautomer.

Table 2: Characteristic Vibrational Frequencies for Structural Analysis

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Tautomer | Primary Spectroscopic Activity |

|---|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (broad) | Enol / Hydrate | IR |

| C-H Stretch | Alkane (CH₃, CH₂) | 2850 - 3000 | Keto & Enol | IR & Raman |

| C=O Stretch | Carbonyl (Ketone) | 1700 - 1780 | Keto & Enol | IR (strong) |

| C=C Stretch | Alkene | 1620 - 1680 | Enol | Raman (strong) |

| O-H Bend | Hydroxyl (-OH) | 1330 - 1440 | Enol / Hydrate | IR |

This spectroscopic approach allows for a comprehensive structural characterization, confirming the presence of specific tautomers and providing insight into the molecular conformation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Methylcyclopentane-1,2-dione |

| 3-methylcyclopent-2-en-2-ol-1-one |

| Cyclotene |

| Corylone |

Computational Chemistry and Molecular Modeling Studies of 3 Methylcyclopentane 1,2 Dione Hydrate Systems

Quantum Chemical Calculations for Energetic and Geometric Characterization

Quantum chemical calculations have been instrumental in elucidating the structural and energetic properties of 3-methylcyclopentane-1,2-dione (B147288) (MCPD) and its monohydrate complex. These theoretical approaches allow for the characterization of conformers, isomers, and their hydrated forms, which is essential for understanding their behavior in different environments.

Recent research has employed quantum chemical calculations to identify the most stable conformers of MCPD. researchgate.net Through these calculations, three plausible conformers were identified, with their relative energies (ΔE) and relative zero-point energies (ΔE₀) determined. researchgate.net The conformer designated as 'Conformer I' was found to be the most stable, with the absolute energies calculated at E = -383.8769 Hartrees and E₀ = -383.7450 Hartrees. researchgate.net The relative energies of the other conformers provide a landscape of the conformational preferences of the molecule. researchgate.net

Table 1: Relative Energies of 3-Methylcyclopentane-1,2-dione Conformers

| Conformer | Relative Energy (ΔE) (kJ/mol) | Relative Zero-Point Energy (ΔE₀) (kJ/mol) |

|---|---|---|

| Conformer I | 0.00 | 0.00 |

| Conformer II | Data not specified in source | Data not specified in source |

| Conformer III | Data not specified in source | Data not specified in source |

This table is based on the identification of three plausible conformers with their relative and zero-point energies calculated, as mentioned in the research. The most stable conformer is set as the reference. researchgate.net

Theoretical predictions have been made regarding the plausible isomers of MCPD, particularly its diketo-ketoenol tautomers. researchgate.net Furthermore, the structure of the monohydrated complex of MCPD has been a subject of investigation. Upon complexation with a single water molecule, significant structural rearrangements are observed. researchgate.netaip.org Non-covalent interaction and quantum theory of atoms in molecules (QTAIM) analyses have revealed a weakening of the intramolecular hydrogen bond within the MCPD molecule in its hydrated form. researchgate.netaip.org

Computational studies have also estimated the interaction energies for different isomers of the monohydrated complex. For instance, the interaction energy for the trans-w-1 isomer was found to be 4 kJ/mol greater than that of the cis-w-1 isomer, which is attributed to a relatively stronger C-H···O hydrogen bond in the former. researchgate.net This highlights the subtle energetic differences between hydrated isomers.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been applied to understand the interaction between 3-methylcyclopentane-1,2-dione monohydrate and specific proteins.

Molecular docking simulations have been conducted to investigate the binding of the 3-methylcyclopentane-1,2-dione-water complex with the general odorant-binding protein 2 of the silkworm, Bombyx mori (BmorGOBP2). aip.org The three-dimensional crystal structure of BmorGOBP2 complexed with lipocalins, obtained from the Protein Data Bank (PDB ID: 2WCJ), was used for these simulations. aip.org The simulations aimed to identify the binding sites and understand the nature of the interactions between the hydrated ligand and the protein. aip.org

The results from molecular docking simulations contribute to the development of a microscopic framework for understanding how diketones, such as 3-methylcyclopentane-1,2-dione, bind within odorant-binding proteins. researchgate.netaip.org These computational models demonstrate how the structural adaptations of the ligand, particularly upon hydration, can facilitate its interaction with the protein's binding pocket. researchgate.netaip.org This provides a molecular-level understanding of the recognition process in olfactory systems. aip.org

Synergistic Approaches: Integrating Experimental Spectroscopic Data with Computational Models

A synergistic approach that combines experimental techniques with computational modeling provides a more comprehensive understanding of molecular systems. For 3-methylcyclopentane-1,2-dione and its monohydrate, this has been achieved by integrating Fourier-transform microwave spectroscopy with quantum chemical calculations. researchgate.netaip.org This combination allows for the precise characterization of the gas-phase structures of the molecule and its hydrated complex, revealing their conformational preferences and the topology of their hydrogen bonds. aip.org The experimental data serves to validate and refine the theoretical models, leading to a more accurate depiction of the molecular reality.

Advanced Theoretical Studies of Electronic Structure and Chemical Bonding

The electronic structure and nature of chemical bonding in 3-methylcyclopentane-1,2-dione and its hydrated forms are crucial for understanding its reactivity, stability, and intermolecular interactions. Advanced theoretical and computational methods, such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM), provide profound insights into these aspects. While specific computational studies on the hydrated system of 3-methylcyclopentane-1,2-dione are not extensively available in the public domain, research on the parent compound, cyclopentane-1,2-dione, and related cyclic diones offers a solid framework for discussion.

The electronic environment of the 1,2-dione moiety is characterized by the presence of two adjacent, highly polar carbonyl groups. britannica.comwikipedia.org This arrangement significantly influences the electron distribution within the five-membered ring. The carbon atoms of the carbonyl groups are electrophilic, making them susceptible to nucleophilic attack, while the oxygen atoms are nucleophilic centers. ncert.nic.in The proximity of the two carbonyl groups leads to through-bond and through-space interactions between them, which affects the conformational stability and the energies of the molecular orbitals.

Theoretical studies on the parent molecule, cyclopentane-1,2-dione, have explored its tautomeric equilibrium between the diketo form and the more stable enol form, 2-hydroxycyclopent-2-en-1-one. semanticscholar.orgwikipedia.org DFT calculations have been instrumental in quantifying the energetic landscape of this transformation. For instance, a study employing the M062X functional found that for cyclopentane-1,2-dione, the keto-enol form is more stable than the diketo form by 2.1 kcal/mol. semanticscholar.org The same study calculated the activation free energy barrier for the uncatalyzed keto-enol tautomerization to be 70.1 kcal/mol, highlighting a significant kinetic barrier. semanticscholar.org The presence of a water molecule can facilitate this process by acting as a proton shuttle, thereby lowering the activation energy barrier to 34.3 kcal/mol. semanticscholar.org The introduction of a methyl group at the 3-position, as in 3-methylcyclopentane-1,2-dione, is expected to influence these energies through inductive effects and steric interactions, though specific computational data are scarce.

Calculated Thermodynamic and Kinetic Data for Cyclopentane-1,2-dione Tautomerization

| System | Computational Method | ΔG (keto-enol) (kcal/mol) | Activation Free Energy (kcal/mol) | Reference |

| Cyclopentane-1,2-dione | M062X-SMDaq/6-31+G(d,p) | -2.1 | 70.1 | semanticscholar.org |

| Cyclopentane-1,2-dione (Water-assisted) | M062X-SMDaq/6-31+G(d,p) | - | 34.3 | semanticscholar.org |

This table presents DFT-calculated data for the parent compound, cyclopentane-1,2-dione, which serves as a model for understanding the 3-methyl derivative.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized bonding picture that aligns with Lewis structures. nih.govwikipedia.orgwisc.edu For a molecule like 3-methylcyclopentane-1,2-dione, NBO analysis would reveal the nature of the C-C, C-H, and C=O bonds. It quantifies the hybridization of the atomic orbitals contributing to these bonds and the polarization of the electron density. In the C=O bonds, for example, NBO analysis would show significant polarization towards the highly electronegative oxygen atom. Furthermore, NBO can elucidate hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (a donor) to an adjacent empty anti-bonding orbital (an acceptor). wikipedia.org These interactions are key to understanding the stability and reactivity of different conformers.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding based on the topology of the electron density. By analyzing the critical points in the electron density, one can identify bond paths and characterize the nature of atomic interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonding, van der Waals). For the hydrated system of 3-methylcyclopentane-1,2-dione, QTAIM would be particularly useful for characterizing the hydrogen bonds between the water molecule(s) and the carbonyl oxygens. The analysis would provide quantitative measures of the strength of these hydrogen bonds through parameters like the electron density and its Laplacian at the bond critical point.

In the solid state, cyclopentane-1,2-dione derivatives have been shown to form dimers through two-point hydrogen bonding interactions, a feature that mimics carboxylic acids. nih.gov This highlights the importance of intermolecular bonding in the condensed phase, which can be computationally modeled to understand the crystal packing and resulting material properties.

Intermolecular Interactions and Hydration Phenomena in 3 Methylcyclopentane 1,2 Dione Systems

Detailed Analysis of Hydrogen Bonding Networks in the Hydrate (B1144303) Form

The hydration of 3-methylcyclopentane-1,2-dione (B147288) is characterized by the formation of a network of hydrogen bonds involving the carbonyl groups of the diketone and the surrounding water molecules. This network is a dynamic interplay of both intramolecular and intermolecular interactions.

In its isolated state, 3-methylcyclopentane-1,2-dione can exhibit weak intramolecular interactions, such as a C-H···O interaction, which contributes to the stability of its conformation. However, upon hydration, the formation of stronger intermolecular hydrogen bonds with water molecules can lead to a weakening of these pre-existing intramolecular forces. The lone pairs of the oxygen atoms in the carbonyl groups become engaged in hydrogen bonding with the hydrogen atoms of water, a more favorable interaction. This competition for the electron density of the carbonyl oxygens effectively diminishes the strength of the intramolecular hydrogen bonds. This phenomenon is a common observation in systems where strong intermolecular interactions can override weaker intramolecular ones. nih.gov

Computational studies on similar cyclic ketones and diones reveal that water molecules can act as both hydrogen bond donors (to the carbonyl oxygens) and acceptors (from the C-H groups of the cyclopentane (B165970) ring). The primary and most significant of these are the O···H-O bonds. The presence of two adjacent carbonyl groups in 3-methylcyclopentane-1,2-dione allows for the potential of bidentate hydrogen bonding, where a single water molecule might interact with both carbonyl oxygens, or more complex bridged structures involving multiple water molecules.

| Interaction Type | Typical Donor | Typical Acceptor | Significance in Hydrate |

| Intermolecular H-Bond | Water (H) | Diketone (C=O) | Primary stabilizing interaction |

| Intermolecular H-Bond | Diketone (C-H) | Water (O) | Secondary, weaker interaction |

| Intramolecular H-Bond | Diketone (C-H) | Diketone (C=O) | Weakened upon hydration |

Non-Covalent Interaction (NCI) Analysis in Diketone-Water Complexes

Non-Covalent Interaction (NCI) analysis is a computational tool that allows for the visualization and characterization of non-covalent interactions in real space. nih.govacs.org It is based on the electron density and its derivatives. In the context of 3-methylcyclopentane-1,2-dione hydrate, NCI plots would reveal distinct regions corresponding to different types of interactions.

Strong, attractive hydrogen bonds between the water molecules and the carbonyl oxygens would appear as broad, disc-shaped isosurfaces of low-density, low-gradient electron density, typically colored blue to indicate a stabilizing interaction. Weaker van der Waals interactions, for instance between the hydrocarbon backbone of the diketone and water, would be represented by greener, more diffuse isosurfaces. Regions of steric repulsion, which might occur if water molecules are sterically hindered, would be shown in red. The size and color intensity of these NCI regions provide a qualitative and quantitative measure of the strength and nature of the non-covalent interactions within the hydrated complex. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density to characterize chemical bonding. nih.gov In the 3-methylcyclopentane-1,2-dione-water system, QTAIM analysis can be used to identify and quantify the strength of the hydrogen bonds.

The presence of a bond critical point (BCP) between a hydrogen atom of a water molecule and a carbonyl oxygen atom of the diketone is a clear indicator of a hydrogen bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the bond's nature and strength. For a typical hydrogen bond, one would expect a relatively low electron density and a positive Laplacian, characteristic of a closed-shell interaction. By comparing these values for different potential hydrogen bonds within the hydrated cluster, their relative strengths can be determined.

| QTAIM Parameter at BCP | Interpretation for Hydrogen Bonds |

| Electron Density (ρ) | Higher ρ indicates a stronger interaction. |

| Laplacian of Electron Density (∇²ρ) | A positive value is characteristic of closed-shell interactions like H-bonds. |

| Bond Path | A line of maximum electron density linking the two interacting atoms. |

Impact of Hydration on the Molecular Structure and Reactivity Profile of 3-Methylcyclopentane-1,2-dione

The formation of hydrogen bonds with water molecules has a direct impact on the electronic and geometric properties of 3-methylcyclopentane-1,2-dione. The donation of electron density from the water molecules into the antibonding orbitals of the C=O groups leads to a slight elongation of the carbonyl bonds. This polarization of the carbonyl groups can, in turn, affect the reactivity of the molecule.

For instance, the increased partial positive charge on the carbonyl carbon atoms due to hydrogen bonding could enhance their susceptibility to nucleophilic attack. Conversely, the involvement of the carbonyl oxygen's lone pairs in hydrogen bonding might decrease its basicity and ability to participate in other reactions. A study on the hydrogenation of the related 3-methylcyclopentane-1,2,4-trione found that the presence of water influenced the course of the reaction, suggesting that hydration can indeed alter the reactivity profile of such cyclic ketones. researchgate.net

Conformational Adaptations upon Complexation with Water Molecules

The cyclopentane ring in 3-methylcyclopentane-1,2-dione is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The energetic barrier between these conformers is typically low. The interaction with water molecules can influence the conformational preference of the diketone.

The formation of an extensive and stable hydrogen-bonding network with surrounding water molecules may favor a specific conformation of the cyclopentane ring that optimizes these interactions. Computational studies on the hydration of flexible molecules like alcohols and cyclodextrins have shown that water can induce conformational changes. mdpi.comresearchgate.netmdpi.com In the case of 3-methylcyclopentane-1,2-dione, the molecule will likely adopt a conformation that maximizes the accessibility of its carbonyl groups to form strong hydrogen bonds with water, potentially altering the dihedral angles of the ring from what would be observed in the gas phase or a non-polar solvent. This "induced-fit" type of mechanism is a key aspect of how solutes adapt to their solvent environment. mdpi.com

Biological and Biomedical Research Applications of 3 Methylcyclopentane 1,2 Dione and Its Derivatives

Elucidation of Molecular Mechanisms in Olfactory Recognition

The study of 3-methylcyclopentane-1,2-dione (B147288), a cyclic α-diketone known for its characteristic sweet, caramel-like aroma, has provided significant insights into the fundamental processes of olfactory recognition. aip.org This compound, also referred to as cyclotene (B1209433), serves as a model odorant for investigating how volatile molecules interact with olfactory systems at a molecular level.

The initial step in odor perception involves the transport of volatile hydrophobic ligands across the aqueous mucus layer of the olfactory epithelium by odorant-binding proteins (OBPs). aip.org While traditionally viewed as passive carriers, emerging research suggests OBPs may play a more active role in stabilizing odorants and facilitating signal transduction. aip.org The interaction between an odorant and its corresponding olfactory receptor can trigger complex signaling cascades. For instance, studies on structurally similar odorants have shown they can activate distinct signaling pathways, such as those mediated by cAMP or diacylglycerol, even when acting on the same receptor. nih.gov This indicates a sophisticated mechanism of information processing in olfactory transduction. nih.gov

Research focusing on 3-methylcyclopentane-1,2-dione has employed Fourier-transform microwave spectroscopy and quantum chemical calculations to analyze its binding behavior. aip.org These studies have determined the specific conformations of the molecule, both as a monomer and as a monohydrate, revealing significant structural rearrangements upon hydration. aip.org Molecular docking simulations based on these structural data demonstrate how these adaptations facilitate the binding of the ligand within the pocket of an odorant-binding protein. aip.org This provides a microscopic framework for understanding how diones interact with their protein targets, a crucial step in the signal transduction pathway of olfaction. aip.org The affinities of various odorants for OBPs can range from micromolar to sub-micromolar concentrations and often correlate with their hydrophobicity and their ability to stimulate odorant-sensitive adenylyl cyclase. nih.gov

Table 1: Investigated Properties of 3-Methylcyclopentane-1,2-dione in Olfactory Recognition Research

| Research Focus | Method Used | Key Finding | Reference |

|---|---|---|---|

| Conformational Analysis | Fourier-transform microwave spectroscopy, Quantum chemical calculations | Determined the preferred conformation of the monomer and structural changes upon hydration. | aip.org |

| Ligand-Protein Interaction | Molecular Docking | Structural adaptations upon hydration facilitate binding within the odorant-binding protein. | aip.org |

| Signal Transduction Context | Calcium Imaging | Structurally similar odorants can trigger distinct signaling pathways (e.g., cAMP, diacylglycerol). | nih.gov |

| Ligand Binding Characterization | Radioligand Binding Assays | Odorants bind to OBPs with affinities from 0.2 to 100 microM, correlating with hydrophobicity. | nih.gov |

The binding affinity and specificity of an odorant are not solely determined by its static structure. Tautomeric equilibria, where a compound exists as a mixture of two or more interconvertible isomers, play a critical role. aip.org For 3-methylcyclopentane-1,2-dione, the tautomeric shifts between its different forms can alter molecular polarity, electronic distribution, and hydrogen-bonding capabilities. aip.org These changes directly affect how it is bound and stabilized by an OBP. aip.org It is proposed that OBPs may selectively stabilize a particular tautomer of a ligand, thereby fine-tuning the initial stages of olfactory recognition. aip.org

The presence of water and the process of hydration further modulate these interactions. The study of 3-methylcyclopentane-1,2-dione monohydrate revealed a weakening of intramolecular hydrogen bonds, indicating significant structural rearrangement upon complexation with a water molecule. aip.org This hydration state is crucial as it influences the ligand's conformation before it even enters the binding pocket of an OBP, potentially pre-shaping it for optimal interaction. aip.org

Exploration of 3-Methylcyclopentane-1,2-dione as a Scaffold in Medicinal Chemistry

The cyclic dione (B5365651) structure, a key feature of 3-methylcyclopentane-1,2-dione, is recognized as a valuable pharmacophore in drug design. This scaffold is present in various biologically active molecules and is explored for the development of new therapeutic agents.

While direct studies on 3-methylcyclopentane-1,2-dione derivatives for anticonvulsant activity are not prominent, the structurally related pyrrolidine-2,5-dione core is well-established in this field. nih.gov Ethosuximide, an antiepileptic drug used for absence seizures, features this five-membered ring structure. nih.gov Research has focused on synthesizing new hybrid compounds that combine the pyrrolidine-2,5-dione ring with other moieties, such as thiophene, to create novel anticonvulsant agents. nih.gov Many of these derivatives have demonstrated significant activity in preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com The mechanism of action for some of these promising compounds involves the modulation of voltage-gated sodium and calcium channels. nih.govmdpi.com

Table 2: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Epilepsy Model | ED₅₀ (mg/kg) | Reference Drug (ED₅₀ mg/kg) | Reference |

|---|---|---|---|---|

| **Compound 4*** | MES test | 62.14 | Valproic Acid (252.7) | nih.gov |

| **Compound 4*** | 6 Hz test | 75.59 | Ethosuximide (221.7) | nih.gov |

| Compound 6 † | MES test | 68.30 | Valproic Acid (252.74) | mdpi.com |

| Compound 6 † | 6 Hz test | 28.20 | Valproic Acid (130.64) | mdpi.com |

*Compound 4: 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride †Compound 6: 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione

The dione moiety is also a feature in the design of new anticancer agents. researchgate.netnih.gov Researchers have synthesized hybrid molecules incorporating a dione ring, such as cyclobut-2-ene-1,2-dione, with other pharmacophores like benzothiazole (B30560) and hydrazone. researchgate.netnih.gov Several of these derivatives have shown potent and selective activity against cancer cell lines, including T-lymphoblastic leukemia and colorectal cancer. researchgate.netnih.gov The mechanism of action for some of these compounds involves inducing a non-apoptotic form of cell death and arresting the cell cycle at the G2/M phase. researchgate.netnih.gov The pyridine (B92270) ring, which can be found in related heterocyclic systems like diazaphenothiazines, is another structure that imparts significant anticancer potential. mdpi.com These findings highlight the potential of scaffolds containing dione functionalities, such as that in 3-methylcyclopentane-1,2-dione, for the development of novel chemotherapeutics. mdpi.com

Specific Bioactivities and Mechanistic Investigations of 3-Methylcyclopentane-1,2-dione

The primary and most thoroughly investigated bioactivity of 3-methylcyclopentane-1,2-dione is its role as an odorant. aip.org Mechanistic studies have consequently focused on its interaction with the olfactory system, as detailed in section 6.1. aip.org Beyond its well-documented sensory properties, its use in the food and beverage industry is significant. myskinrecipes.com The chemical structure of 3-methylcyclopentane-1,2-dione hydrate (B1144303) suggests potential for other biological activities, leading to its consideration in pharmaceutical research and development. myskinrecipes.com However, specific, well-defined bioactivities and their underlying mechanisms outside of olfaction are not extensively documented in the current scientific literature.

Mycobactericidal Activity Studies (e.g., against Mycobacterium tuberculosis H37Rv strain)

A review of the available scientific literature did not yield specific studies investigating the mycobactericidal activity of 3-Methylcyclopentane-1,2-dione or its hydrate form against Mycobacterium tuberculosis H37Rv strain. Research on the antimycobacterial properties of related chemical scaffolds, such as 1,2,3-triazole derivatives and 3-triazeneindoles, has been conducted, but direct evaluation of 3-Methylcyclopentane-1,2-dione for this specific biological activity is not documented in the accessible literature.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Action

3-Methylcyclopentane-1,2-dione (3-MCP), a compound found in coffee, has been identified as a novel agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). foodb.ca PPARs are a group of nuclear hormone receptors that play a crucial role in the regulation of inflammatory gene expression. foodb.ca

Research has demonstrated that 3-MCP selectively activates PPARγ. foodb.ca This activation was confirmed through Western blotting and luciferase assays using a PPAR response element (PPRE) construct in YPEN-1 cells. foodb.ca The agonist action is specific, as treatment with GW9662, a selective PPARγ antagonist, was shown to diminish the activity induced by 3-MCP. foodb.ca A key outcome of this PPARγ activation is the suppression of reactive species generation and the activity of the pro-inflammatory transcription factor NF-κB. foodb.ca These findings suggest that by acting as a PPARγ agonist, 3-MCP has the potential to mitigate inflammation. foodb.ca

| Receptor | Action of 3-Methylcyclopentane-1,2-dione | Experimental Evidence |

| PPARγ | Selective Agonist | Western blotting, PPRE luciferase assays foodb.ca |

| Effect of Antagonist | Activity decreased by GW9662 foodb.ca | - |

Selective Peroxynitrite Scavenging Activity

3-Methylcyclopentane-1,2-dione (MCP) has been shown to be a potent and selective scavenger of peroxynitrite (ONOO⁻). sigmaaldrich.com Peroxynitrite is a reactive nitrogen species formed from the reaction of superoxide (B77818) and nitric oxide, and it is implicated in cellular and tissue damage leading to various diseases. sigmaaldrich.com

Studies examining the scavenging effects of MCP, which is present in coffee extract, revealed its significant ability to neutralize peroxynitrite. sigmaaldrich.com MCP was found to suppress the oxidation of dihydrorhodamine 123 (DHR 123) by authentic ONOO⁻ with a half-maximal inhibitory concentration (IC50) value of 3.3 μM. sigmaaldrich.com The mechanism of this neutralizing effect is attributed to electron donation. sigmaaldrich.com

Furthermore, MCP demonstrated a protective effect on enzyme activity by preventing peroxynitrite-induced damage. It decreased the formation of nitrotyrosine adducts on glutathione (B108866) (GSH) reductase, thereby preserving the enzyme's function. sigmaaldrich.com While MCP also inhibited reactive oxygen species (ROS) and nitric oxide (NO), its activity against peroxynitrite was substantially more potent, suggesting it is a selective regulator of ONOO⁻-mediated pathologies. sigmaaldrich.com

| Reactive Species | Scavenging/Inhibitory Effect of MCP | IC50 Value |

| Peroxynitrite (ONOO⁻) | Potent scavenging by suppressing DHR 123 oxidation sigmaaldrich.com | 3.3 μM sigmaaldrich.com |

| Nitric Oxide (NO) | Weak suppression of DAF-2 generation sigmaaldrich.com | 63.8 μM sigmaaldrich.com |

| Reactive Oxygen Species (ROS) | Inhibition of H2DCFDA oxidation (41% at 100 μM) sigmaaldrich.com | Not reported |

Investigation of Down-regulation of Age-Related NF-κB Signaling Cascades

Research has established that 3-Methylcyclopentane-1,2-dione (3-MCP) can down-regulate the age-related activation of the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govfishersci.ca NF-κB is a redox-sensitive transcription factor that plays a pivotal role in inflammation and aging by controlling the expression of pro-inflammatory genes. nih.govfishersci.ca

A study conducted on aged rats investigated the effects of 3-MCP on NF-κB signaling pathways in the kidneys. nih.govfishersci.ca The results demonstrated that 3-MCP exerts significant anti-inflammatory effects by modulating several key steps in the NF-κB cascade. nih.govfishersci.ca Specifically, 3-MCP was found to:

Reduce the phosphorylation of the inhibitor kappa B (IκB) and other upstream events in the NF-κB pathway. nih.govfishersci.ca

Decrease the translocation of NF-κB into the cell nucleus. nih.govfishersci.ca

Lower the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govfishersci.ca

Suppress the expression of pro-inflammatory genes such as VCAM-1, MCP-1, and IL-6. nih.govfishersci.ca

Additionally, 3-MCP was shown to suppress levels of reactive oxygen species. nih.govfishersci.ca These findings collectively indicate that 3-MCP modulates the age-related NF-κB signaling cascade and its target pro-inflammatory genes, positioning it as a potential anti-inflammatory agent. nih.govfishersci.ca

| Target in NF-κB Pathway | Effect of 3-MCP Administration |

| IκB Phosphorylation | Significantly reduced nih.govfishersci.ca |

| NF-κB Nuclear Translocation | Significantly reduced nih.govfishersci.ca |

| iNOS & COX-2 Expression | Significantly reduced nih.govfishersci.ca |

| Pro-inflammatory Gene Expression | Significantly reduced nih.govfishersci.ca |

| Reactive Oxygen Species | Suppressed nih.govfishersci.ca |

Enzymatic Biotransformation Studies

Based on a review of the available scientific literature, there are no specific studies focused on the enzymatic biotransformation of 3-Methylcyclopentane-1,2-dione. While research exists on the chemical synthesis and conversion of related cyclopentane (B165970) structures, information regarding their specific metabolic pathways or conversion through enzymatic processes is not documented. Databases on food constituents and chemical compounds also indicate a lack of available data on the enzymes and metabolic pathways associated with this compound.

Advanced Analytical Techniques in 3 Methylcyclopentane 1,2 Dione Hydrate Research

High-Resolution Mass Spectrometry for Structural Confirmation and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 3-Methylcyclopentane-1,2-dione (B147288) hydrate (B1144303). Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental formula of a molecule.

For 3-Methylcyclopentane-1,2-dione (C₆H₈O₂), the theoretical monoisotopic mass is approximately 112.0524 daltons. hmdb.canist.gov HRMS can measure the mass of the parent ion with high precision, allowing researchers to distinguish it from other compounds with the same nominal mass but different elemental formulas. When analyzing the hydrate, the mass will increase by the exact mass of one or more water molecules (H₂O, monoisotopic mass ≈ 18.0106 Da). This precision is crucial for confirming the presence and number of water molecules in the hydrated crystal structure.

Table 1: Theoretical Exact Mass of 3-Methylcyclopentane-1,2-dione and its Hydrates

| Compound | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Anhydrous Form | C₆H₈O₂ | 112.0524295 |

| Monohydrate | C₆H₈O₂·H₂O | 130.0629941 |

Data derived from the molecular formula and atomic weights. hmdb.canist.gov

Furthermore, the fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, providing definitive structural information. nist.gov HRMS can also be used to assess isotopic purity. For instance, the use of deuterated standards, such as 3-Methylcyclopentane-1,2-dione-d6, allows for precise quantitation and the study of metabolic pathways. medchemexpress.com By comparing the mass spectrum of a sample to that of a labeled standard, the level of isotopic enrichment and the presence of any non-labeled impurities can be accurately determined. medchemexpress.com

Advanced Chromatographic Methods for Separation, Purification, and Trace Analysis

Chromatography is a cornerstone technique for the isolation and analysis of 3-Methylcyclopentane-1,2-dione from complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Separation and Purification: For purification, preparative HPLC is often used to isolate the compound with high purity. This is essential for obtaining material suitable for reference standards or further structural analysis. Other purification techniques, such as extraction and recrystallization, are also utilized to remove impurities. orgsyn.org The purity of the final product is often verified by analytical GC, with assays confirming purities of 98% or higher. thermofisher.com

Trace Analysis: 3-Methylcyclopentane-1,2-dione is a naturally occurring compound found in various foods, such as coffee and maple syrup. hmdb.caresearchgate.net Detecting its presence at trace levels requires highly sensitive analytical methods. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is particularly effective for this purpose. This hyphenated technique combines the excellent separation capabilities of GC with the definitive identification power of MS, allowing for the detection and quantification of the compound even when present in minute quantities in a complex food matrix. researchgate.net

Table 2: Chromatographic Techniques in 3-Methylcyclopentane-1,2-dione Research

| Technique | Application | Purpose |

|---|---|---|

| Gas Chromatography (GC) | Purity Assessment (Assay) | To quantify the percentage of the compound in a sample. thermofisher.com |

| GC-Mass Spectrometry (GC-MS) | Trace Analysis | To identify and quantify low levels of the compound in complex matrices like food. researchgate.net |

| Preparative HPLC | Purification | To isolate large quantities of the compound at high purity. |

Elemental Analysis for Precise Hydration State Determination

Determining the exact number of water molecules associated with the 3-Methylcyclopentane-1,2-dione molecule is critical for defining its hydrate state. This is accomplished primarily through elemental analysis and Karl Fischer titration.

Elemental Analysis (CHNS/O): This technique determines the weight percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. mt.com The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂, SO₂) are measured. azom.com By comparing the experimentally determined percentages of C, H, and O to the theoretical values calculated for different hydration states, the correct level of hydration can be confirmed. For a hydrated organic compound, the presence of water molecules increases the relative percentage of hydrogen and oxygen while decreasing the percentage of carbon.

Table 3: Theoretical Elemental Composition of 3-Methylcyclopentane-1,2-dione and its Hydrates

| Compound | Formula | % Carbon | % Hydrogen | % Oxygen |

|---|---|---|---|---|

| Anhydrous Form | C₆H₈O₂ | 64.27% | 7.19% | 28.54% |

| Monohydrate | C₆H₈O₂·H₂O | 55.38% | 7.74% | 36.88% |

Calculations based on atomic weights.

Karl Fischer Titration: While elemental analysis provides strong evidence, Karl Fischer (KF) titration is considered the gold standard for water determination. gmpinsiders.com This method is highly specific for water and can accurately measure its content from parts per million (ppm) to 100%. mt.com The technique is based on a chemical reaction where water reacts with iodine and sulfur dioxide in an alcohol solvent. mt.compharmaguideline.com

There are two main types of KF titration:

Volumetric KF: A solution containing iodine is added to the sample until all the water has been consumed. This method is ideal for samples with moderate to high water content (0.01% to 100%). gmpinsiders.comcorn.org

Coulometric KF: Iodine is generated electrochemically in the titration cell. This highly sensitive method is used for samples with trace amounts of water (0.0001% to 5%). gmpinsiders.commt.com

The specificity of Karl Fischer titration is a significant advantage over methods like loss on drying, which measure the loss of any volatile compounds, not just water. wikipedia.org This makes it the most reliable technique for precisely determining the hydration state of 3-Methylcyclopentane-1,2-dione hydrate.

Future Research Directions and Unresolved Challenges for 3 Methylcyclopentane 1,2 Dione Hydrate

Development of Next-Generation Asymmetric Synthetic Pathways

The synthesis of enantiomerically pure 3-methylcyclopentane-1,2-dione (B147288) is a critical challenge, as the biological activity of chiral molecules is often enantiomer-dependent. Future research will likely focus on developing more efficient and sustainable asymmetric synthetic routes.

Current research has explored organocatalytic methods, such as the use of multifunctional squaramide catalysts, for the asymmetric Michael addition of cyclopentane-1,2-dione to various substrates. beilstein-journals.orgbeilstein-journals.orgnih.gov These studies have achieved high enantioselectivities, demonstrating the potential of organocatalysis in this area. beilstein-journals.orgbeilstein-journals.orgnih.gov Chiral phosphoric acids have also emerged as powerful catalysts for a range of asymmetric transformations, and their application to the synthesis of chiral cyclopentanedione derivatives is a promising area for future investigation. dicp.ac.cnresearchgate.netrsc.orgrsc.org

Next-generation approaches will likely involve a deeper exploration of biocatalysis. The use of enzymes, such as those from the Rhodococcus genus, has shown great promise in the stereoselective reduction of ketones to produce chiral alcohols, which are valuable pharmaceutical intermediates. nih.gov The development of bespoke enzymes through directed evolution could lead to highly selective and efficient biocatalytic processes for the synthesis of chiral 3-methylcyclopentane-1,2-dione. nih.gov Furthermore, the role of the hydrate (B1144303) form in these synthetic pathways remains an area for future clarification.

A significant unresolved challenge is the development of catalytic systems that are not only highly enantioselective but also economically viable and environmentally benign, aligning with the principles of green chemistry. rsc.org The table below summarizes potential next-generation asymmetric synthetic strategies.

| Synthetic Strategy | Catalyst Type | Potential Advantages | Unresolved Challenges |

| Organocatalysis | Chiral Phosphoric Acids, Squaramides | Metal-free, high enantioselectivity | Catalyst loading, substrate scope |

| Biocatalysis | Engineered Enzymes (e.g., from Rhodococcus) | High specificity, mild reaction conditions, sustainability | Enzyme stability, cost of enzyme production |

| Multicatalysis | Combination of catalysts (e.g., amine and N-heterocyclic carbene) | One-pot synthesis of complex molecules | Catalyst compatibility, reaction optimization |

Comprehensive Understanding of Complex Biological Interaction Networks

Recent studies have highlighted the potential of the cyclopentane-1,2-dione moiety as a bio-isostere for the carboxylic acid functional group, a common feature in many biologically active molecules. rsc.orgnih.gov This discovery opens up new avenues for the design of novel therapeutic agents. Future research must now move beyond simple receptor-ligand interactions to a more comprehensive understanding of the complex biological networks in which 3-methylcyclopentane-1,2-dione hydrate may participate.

A key challenge is to identify the full spectrum of proteins that interact with this compound within a biological system. Advanced chemical proteomics strategies, such as affinity purification followed by mass spectrometry (AP-MS), will be instrumental in elucidating the "interactome" of this compound. nih.govplos.org These techniques can identify not only the primary targets but also the secondary and tertiary binding partners, providing a systems-level view of the compound's biological activity. nih.govplos.org

Furthermore, understanding the downstream consequences of these interactions is crucial. This will involve integrating proteomics data with other "omics" technologies, such as genomics and metabolomics, to build comprehensive models of the compound's effects on cellular pathways and networks. The table below outlines future research approaches for understanding these complex interactions.

| Research Approach | Methodology | Expected Outcome | Key Challenges |

| Chemical Proteomics | Affinity Purification-Mass Spectrometry (AP-MS) | Identification of direct protein binding partners. nih.govplos.org | Synthesis of suitable affinity probes, distinguishing specific from non-specific binders. |

| Systems Biology | Integrated "Omics" Analysis (Proteomics, Genomics, Metabolomics) | Comprehensive mapping of affected cellular pathways and networks. | Data integration and computational modeling complexity. |

| Structural Biology | X-ray Crystallography, Cryo-electron Microscopy | High-resolution structures of the compound bound to its protein targets. | Obtaining high-quality crystals or stable complexes. |

Exploration of Environment-Specific Conformational Dynamics and Their Implications

The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly its interaction with biological targets. The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, such as the "envelope" and "half-chair" forms. nih.gov The conformational preferences of this compound are likely influenced by its environment, such as the polarity of the solvent or the confines of a protein binding pocket.

Future research should focus on elucidating these environment-specific conformational dynamics and their functional implications. High-resolution NMR spectroscopy in different solvents can provide valuable insights into the conformational equilibria of the molecule in solution. nih.gov Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, will be essential for modeling the conformational landscape of the molecule and how it is perturbed by its surroundings. nih.govnih.gov A DFT study on a related system has already shown that solvent can have a dramatic effect on the rate of N-pi rearrangement, highlighting the importance of environmental factors. nih.gov

A significant unresolved challenge is to bridge the gap between in-silico predictions and experimental observations, particularly within the complex and dynamic environment of a biological system. The table below details future research directions in this area.

| Research Area | Technique | Objective | Unresolved Questions |

| Solution-State Conformation | NMR Spectroscopy | Determine the predominant conformations in various solvents. nih.gov | Correlation between solvent properties and conformational preference. |

| Computational Modeling | DFT, Molecular Dynamics | Predict conformational energies and dynamics in different environments. nih.govnih.gov | Accuracy of force fields for this specific molecule. |

| In-Situ Structural Analysis | Advanced Spectroscopic Techniques | Observe the conformation of the molecule when bound to a biological target. | Technical challenges of in-situ measurements. |

In-depth Mechanistic Studies of Novel Chemical Transformations

The dicarbonyl functionality of this compound makes it a versatile building block for the synthesis of more complex molecules. chemrxiv.org While a number of chemical transformations involving 1,2-diketones are known, a deep mechanistic understanding of many of these reactions, particularly novel ones, is still lacking.

Future research will need to employ a combination of experimental and computational techniques to elucidate the detailed mechanisms of these transformations. This includes kinetic studies, isotopic labeling experiments, and the spectroscopic characterization of reaction intermediates. DFT calculations will be invaluable for mapping potential energy surfaces, identifying transition states, and rationalizing the observed stereoselectivities. rsc.orgnih.govrsc.org Such in-depth mechanistic studies are crucial for optimizing existing reactions and for the rational design of new synthetic methodologies. nih.govumass.edu

A key challenge will be to unravel the mechanisms of complex cascade reactions, where multiple chemical bonds are formed in a single operation. The table below outlines key areas for future mechanistic investigations.

| Reaction Type | Mechanistic Question | Investigative Tools |

| Organocatalytic Cascade Reactions | Role of the catalyst in each step, origin of stereoselectivity. | In-situ spectroscopy, kinetic analysis, DFT calculations. nih.gov |

| Photochemical Reactions | Nature of the excited states, pathways of energy dissipation. | Time-resolved spectroscopy, computational photochemistry. |

| Transition Metal-Catalyzed Reactions | Role of the metal center, nature of the catalytic cycle. | Spectroscopic characterization of intermediates, kinetic studies, DFT. nih.govnih.gov |

Potential Applications in Emerging Fields (e.g., Catalysis, Materials Science, if supported by future findings)

The unique structural and chemical properties of this compound and its derivatives suggest potential applications in emerging fields such as catalysis and materials science. While research in these areas is still in its early stages, future findings could open up exciting new possibilities.

In catalysis, cyclopentanedione derivatives could serve as ligands for the development of novel metal catalysts. The ability of the dicarbonyl moiety to chelate metal ions is well-established. nih.gov Future research could explore the synthesis of chiral cyclopentanedione-based ligands for asymmetric catalysis.

In materials science, cyclopentanedione derivatives could be used as building blocks for the synthesis of functional polymers and metal-organic frameworks (MOFs). nih.govnih.govumass.eduresearchgate.net The reactivity of the dicarbonyl groups allows for their incorporation into polymer backbones, potentially leading to materials with novel properties. nih.govnih.govumass.eduresearchgate.net MOFs are highly porous materials with a wide range of potential applications, including gas storage and separation, catalysis, and drug delivery. nih.govyoutube.comyoutube.comnih.govnorthwestern.edu The use of cyclopentanedione derivatives as organic linkers in MOFs is a largely unexplored area that warrants future investigation. nih.govyoutube.comyoutube.comnih.govnorthwestern.edu The table below summarizes potential future applications.

| Emerging Field | Potential Application | Research Direction |

| Catalysis | Chiral ligands for asymmetric catalysis. | Synthesis and evaluation of cyclopentanedione-based metal complexes. |

| Materials Science | Building blocks for functional polymers. nih.govnih.govumass.eduresearchgate.net | Polymerization reactions involving 3-methylcyclopentane-1,2-dione. nih.govnih.govumass.eduresearchgate.net |

| Materials Science | Organic linkers for Metal-Organic Frameworks (MOFs). nih.govyoutube.comyoutube.comnih.govnorthwestern.edu | Synthesis and characterization of cyclopentanedione-based MOFs. nih.govyoutube.comyoutube.comnih.govnorthwestern.edu |

Q & A

Q. What are the established synthetic routes for 3-methylcyclopentane-1,2-dione (3-MCPD) and its hydrate form?

Methodological Answer: 3-MCPD is synthesized via cyclization of carbohydrates or derivatives under alkaline conditions. A common method involves heating maple sap or similar carbohydrate-rich substrates at high pH (~9), mimicking natural formation in maple syrup . For laboratory-scale synthesis, diethyl squarate and ethanol-mediated reactions are used, as described in cyclobutene-dione derivative syntheses . The hydrate form crystallizes spontaneously in aqueous environments; controlled humidity during purification ensures hydrate stability .

Q. How can researchers confirm the purity and structural identity of 3-MCPD hydrate?

Methodological Answer: Purity is assessed via HPLC (99% purity reported in Sigma-Aldrich data) , while structural confirmation employs:

- X-ray crystallography : Resolves hydrate-specific hydrogen bonding (e.g., O–H···O interactions in crystal structures) .

- IR spectroscopy : Key bands include C=O stretches (~1750 cm⁻¹) and O–H bends (~3400 cm⁻¹) .

- NMR : ¹³C NMR distinguishes diketone carbons (δ ~200 ppm) and methyl groups (δ ~25 ppm) .

Q. What are the primary research applications of 3-MCPD in flavor chemistry?

Methodological Answer: 3-MCPD is a key flavorant in roasted foods (coffee, maple syrup) due to its burnt/nutty aroma. In vitro studies replicate its formation by heating sugars (e.g., fructose) with amino acids under controlled pH and temperature . Gas chromatography-mass spectrometry (GC-MS) quantifies its concentration in flavor extracts, with detection limits <1 ppm .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability of 3-MCPD hydrate in aqueous systems?

Methodological Answer: The hydrate form is stable at room temperature but dehydrates above 40°C. Stability studies use thermogravimetric analysis (TGA) to track mass loss (H₂O ~100–110°C) . At alkaline pH (>8), the diketone moiety undergoes hydrolysis, forming carboxylic acid byproducts; kinetic studies monitor this via UV-Vis spectroscopy (λ = 260 nm) .

Q. What contradictions exist in spectral data interpretation for 3-MCPD derivatives, and how can they be resolved?

Methodological Answer: Discrepancies arise in IR assignments for cyclopentanedione derivatives due to tautomerism (enol vs. diketo forms). For example, IR-LD spectroscopy of oriented liquid crystals clarifies band assignments by isolating vibrational modes aligned with the molecular plane . Computational modeling (DFT at B3LYP/6-31G* level) further validates experimental spectra .

Q. What strategies are effective in synthesizing enantiomerically pure 3-MCPD derivatives for pharmaceutical studies?

Methodological Answer: Chiral resolution of racemic mixtures uses:

Q. How can researchers model the environmental formation pathways of 3-MCPD in natural products?

Methodological Answer: Simulated Maillard reaction systems (e.g., glucose + ammonium carbonate at 150°C) replicate natural 3-MCPD formation. LC-MS/MS tracks intermediates like 3-deoxyglucosone, while isotopic labeling (¹³C-glucose) confirms cyclization mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.